Diethyl benzylmalonate
Overview
Description
Synthesis Analysis
Diethyl benzylmalonate can be synthesized using several methods. A notable approach involves solid-liquid phase transfer catalysis using benzyl chloride, diethyl malonate, and anhydrous K2CO3, achieving a yield of up to 75.84% under optimal conditions (Liu Yu, 2010). This method highlights the efficiency and industrial applicability of the synthesis process.
Molecular Structure Analysis
The molecular structure of diethyl benzylmalonate is crucial for understanding its reactivity and interaction with other molecules. Research involving Schiff-base template synthesis and structural analysis provides insight into the complex interactions and arrangements in macrocycles involving diethyl malonate, showcasing the versatility of this compound in forming structured and functionalized macrocyclic compounds (L. Fabbrizzi et al., 1996).
Chemical Reactions and Properties
Diethyl benzylmalonate undergoes various chemical reactions, contributing to its utility in organic synthesis. For instance, it participates in the zinc-mediated addition to alkynes, leading to the synthesis of polysubstituted pyranones and tetracarbonyl derivatives, demonstrating its role in the formation of complex organic structures (Anne Miersch et al., 2014).
Physical Properties Analysis
The physical properties of diethyl benzylmalonate, such as solubility, boiling point, and melting point, are influenced by its molecular structure. These properties are essential for determining the compound's applicability in various solvents and conditions, although specific studies detailing these physical properties were not directly found in the current search.
Chemical Properties Analysis
The chemical properties of diethyl benzylmalonate, including acidity, basicity, and reactivity towards various reagents, define its utility in synthetic chemistry. Its reactions with different nucleophiles and electrophiles, as well as its participation in cycloaddition reactions and phase-transfer catalysis, underscore its versatility and utility in creating a wide range of chemical entities (O. A. Linchenko et al., 2007).
Scientific Research Applications
Synthesis of Fluorooxindole and 2-fluoro-2-arylacetic Acid Derivatives : Diethyl 2-fluoromalonate ester is a building block in synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives, useful for nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates (Harsanyi et al., 2014).
Template Synthesis of Tetra-aza Macrocycles : Diethylmalonate acts as an efficient padlock in the Cu II directed synthesis of 14-membered tetra-aza-macrocycles, with applications in organic synthesis and catalysis (Fabbrizzi et al., 1996).
Synthesis of Fused Heterocyclic Systems : Diethyl N,N-dimethylaminomethylenemalonate is utilized in synthesizing fused heterocyclic systems, including pyrazole, pyrimidine, and pyridine derivatives (Kušar et al., 1996).
Production of Substituted Aryl N-Boc-aminomalonates and Arylglycines : Diethyl N-Boc-iminomalonate (3) is a highly reactive electrophilic glycine equivalent, interacting with organomagnesium compounds (Calí & Begtrup, 2004).
Formation of Tetrahydronaphthalene and Spiro[4,5]decatriene Derivatives : Manganese(III) acetate oxidation of substituted diethyl benzylmalonates leads to these derivatives through competitive intramolecular vinyl radical substitution reactions (Citterio et al., 1994).
Synthesis of 1,3-Dithiole, 1,3-Oxathiole, Δ2-Oxazoline, and Vinylene Dipyridinium : These products result from reactions of diethyl bromomalonate and diethyl diazomalonate with benzoyl isothiocyanate (Capuano et al., 1980).
Efficient Synthesis in Water : Catalyst-free transformations of diethyl 2-ethoxymethylenemalonate and diethyl polyfluorobenzoylmalonates in water produce practical and convenient products (Bazhin et al., 2012).
Synthesis of Benzo[1,2-b4,5-b']dithiophene Derivatives
: Oxidative dimerization of diethyl 3-thienylmalonate by high-valent metal salts facilitates this synthesis (Citterio et al., 1996).
Production of Ethyl Cyclohexylglyoxylate and Diethyl Benzylhydroxymalonate : Benzoyl peroxide-catalyzed and photo-induced reactions of diethyl mesoxalate in cyclohexane yield these compounds (Pac et al., 1975).
Biotransformation Studies on Prochiral Non-proteinogenic Amino Acids : Diethyl α-acetamido, α-alkylmalonates show synthetic and biotransformation potential (Singh et al., 2000).
Safety And Hazards
Diethyl benzylmalonate should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, use CO2, dry chemical, or foam for extinction .
properties
IUPAC Name |
diethyl 2-benzylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLTZWATFXDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022078 | |
Record name | Diethyl 2-benzylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl benzylmalonate | |
CAS RN |
607-81-8 | |
Record name | 1,3-Diethyl 2-(phenylmethyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2-benzylpropanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl benzylmalonate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41169 | |
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Record name | Diethyl benzylmalonate | |
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Record name | Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl 2-benzylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl benzylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.221 | |
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Record name | DIETHYL 2-BENZYLPROPANEDIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y0X0XN6P | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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